Chinensinaphthol methyl ether

Description

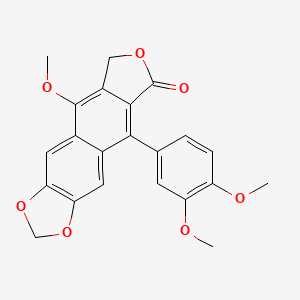

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18O7 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

9-(3,4-dimethoxyphenyl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C22H18O7/c1-24-15-5-4-11(6-16(15)25-2)19-12-7-17-18(29-10-28-17)8-13(12)21(26-3)14-9-27-22(23)20(14)19/h4-8H,9-10H2,1-3H3 |

InChI Key |

SFPLCCUNXOBTQY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)OC)COC3=O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)OC)COC3=O)OC |

Synonyms |

5-(3,4-Dimethoxyphenyl)-9-methoxyfuro(3',4':6,7)naphtho(2,3-d)(1,3)dioxol-6(8H)-one chinensinaphthol methyl ether furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(8H)-one, 5-(3,4-dimethoxyphenyl)-9-methoxy- |

Origin of Product |

United States |

Chemical Synthesis

The synthesis of chinensinaphthol (B3395907) methyl ether and other arylnaphthalene lactone natural products has been achieved through various chemical strategies. One notable method involves a Hauser-Kraus annulation of cyanophthalides, followed by Suzuki-Miyaura cross-coupling reactions. This approach has been successfully employed to synthesize a range of arylnaphthalene lignans (B1203133), including chinensinaphthol methyl ether. researchgate.net

Iii. Chemical Synthesis and Derivatization of Chinensinaphthol Methyl Ether

Total Synthesis Strategies for Chinensinaphthol (B3395907) Methyl Ether

The total synthesis of chinensinaphthol methyl ether and related arylnaphthalene lactones is often accomplished through a multi-step process that combines classical annulation reactions with modern cross-coupling techniques. This approach allows for the efficient and convergent construction of the characteristic 1-arylnaphthalene skeleton.

The Hauser-Kraus annulation is a powerful and frequently utilized method for constructing the oxygenated naphthalene (B1677914) core of this compound. researchgate.netresearchgate.net This reaction involves the conjugate addition of a phthalide (B148349) anion to an α,β-unsaturated carbonyl compound, which is then followed by an intramolecular Dieckmann condensation to form the naphthalene hydroquinone (B1673460) ring system. chem-station.com

In a common synthetic route, a cyanophthalide (B1624886) is used as the phthalide component. researchgate.netresearchgate.net The cyano group is advantageous as it presents less steric hindrance and often leads to higher yields compared to other activating groups like sulfones. chem-station.com The reaction is typically initiated with a strong base, such as Lithium Hexamethyldisilazide (LiHMDS), to deprotonate the phthalide at the benzylic position, generating the necessary nucleophile. mdpi.com This anion then undergoes a Michael addition to a Michael acceptor like γ-crotonolactone. mdpi.com Subsequent aromatization and lactonization steps yield the functionalized naphthalene core, primed for further modification. researchgate.netmdpi.com This strategy has been successfully employed in the synthesis of a variety of arylnaphthalene lactones, including this compound. researchgate.netmorressier.com

Table 1: Key Reagents in Hauser-Kraus Annulation for Lignan (B3055560) Synthesis

| Reactant Type | Example Compound | Role in Reaction |

| Phthalide Component | Cyanophthalide | Nucleophile precursor for annulation |

| Michael Acceptor | γ-Crotonolactone | Electrophile for Michael addition |

| Base | LiHMDS | Deprotonation of phthalide |

Following the construction of the naphthalene lactone core, the Suzuki-Miyaura cross-coupling reaction is a key step for introducing the aryl group at the C-1 position. researchgate.netmorressier.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide (or a pseudohalide like a triflate) and an organoboron species. wikipedia.org It is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.

In the synthesis of this compound, the naphthalene lactone intermediate, formed via the Hauser-Kraus annulation, is often converted into a triflate (a trifluoromethanesulfonate (B1224126) derivative). researchgate.net This triflated naphthalene lactone serves as the electrophilic partner in the coupling reaction. researchgate.net The nucleophilic partner is typically a potassium aryltrifluoroborate. researchgate.netresearchgate.net The reaction, catalyzed by a palladium complex in the presence of a base, efficiently joins the two fragments to complete the arylnaphthalene skeleton of the target molecule. researchgate.netwikipedia.org This combined Hauser-Kraus/Suzuki-Miyaura strategy provides a versatile and convergent pathway to this compound and a library of related natural products. researchgate.netmdpi.com

Beyond the widely used combination of Hauser-Kraus and Suzuki-Miyaura reactions, other methods have been established for the synthesis of arylnaphthalene lactones. One such approach involves the benzylic oxidation of a suitably functionalized precursor. rsc.org In this strategy, arylnaphthalenes fused with a furan (B31954) ring can serve as the starting materials. Oxidation of the benzylic position of this precursor, for instance using a CrO₃/H₅IO₆ system in acetonitrile (B52724), can smoothly yield the desired arylnaphthalene lactone. rsc.org This method was successfully applied to produce several lactones, including chinensinaphthol. rsc.org

Suzuki–Miyaura Cross-Coupling Applications

Stereoselective Synthesis of this compound and Its Analogs

This compound itself is an achiral molecule. However, the synthesis of its chiral analogs, which may possess unique biological activities, requires stereoselective methods. The principles of stereoselective synthesis are crucial for controlling the three-dimensional arrangement of atoms in these more complex molecules.

Strategies for the stereoselective synthesis of related compounds, such as cyclic ethers and other lignans (B1203133), often rely on several key approaches. chemrxiv.orgmit.edu Substrate-directed reactions can be employed, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. mit.edu For example, the synthesis of a trans-decalin ring system can be directed by the stereochemistry of a methoxyalcohol precursor. mit.edu

Another powerful tool is the use of chiral catalysts. Borane-catalyzed reductive cycloetherification of diketones, for instance, can produce cis-disubstituted tetrahydrofurans with high diastereoselectivity. chemrxiv.org Similarly, chiral auxiliaries can be used, where a chiral molecule is temporarily incorporated into the synthetic intermediate to direct a stereoselective transformation, after which it is removed. nih.gov The Lewis acid-mediated addition of titanium enolates derived from a chiral auxiliary to ketals can furnish enantiomerically pure derivatives containing a tertiary methyl ether with a contiguous stereocenter. nih.gov These established principles can be applied to the design and synthesis of chiral analogs of this compound, introducing stereocenters at various positions on the naphthalene core or the pendant aryl ring.

Preparation of this compound Derivatives and Analogs

The preparation of derivatives and analogs of this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop compounds with improved properties. rsc.orgplos.org These modifications typically involve altering the substitution pattern on the aromatic rings or modifying the lactone moiety.

For example, analogs of structurally related lignans like justicidin A and diphyllin (B1215706) have been synthesized to enhance their biological profiles. rsc.org A notable class of derivatives involves glycosylation, where different sugar moieties are attached to the core structure. The synthesis of glycosylated diphyllin derivatives has been reported to yield compounds with potent cytotoxicity against various human tumor cell lines. rsc.org

The design of new analogs is guided by an understanding of the structure-activity relationships of the arylnaphthalene lignan class. rsc.orgplos.org Research has identified several key structural features that influence biological activity.

Hydroxyl Group Substitution : Studies on a series of arylnaphthalene lignans isolated from Justicia procumbens revealed that hydroxyl substitutions can significantly impact bioactivity. For instance, the presence of hydroxyl groups at specific positions, such as C-1 and C-6′, was found to significantly increase the antiproliferative activity against human leukemia K562 cells. plos.org

The Lactone Ring : The lactone ring is a common feature in many biologically active arylnaphthalene lignans. Modifications to this ring or its replacement with other heterocyclic systems can lead to changes in activity.

Substitution on the Pendant Aryl Ring : Altering the substituents on the C-1 aryl ring (the D-ring) can modulate activity. The synthesis of an analog with a para-methyl group on this ring resulted in a compound with potent antitumor activity. rsc.org

Glycosylation : For related compounds like diphyllin, the addition of a sugar moiety is essential for its antitumor activity. SAR analysis has shown that the nature and substitution of the sugar are critical. For example, an equatorial C'4-OH on the sugar was found to be superior to an axial one, and adding a cyclic lipophilic group at the C'4 and C'6 positions of the sugar could further enhance anticancer activity. rsc.org

These principles, derived from empirical testing of various analogs, provide a rational basis for the design of new derivatives of this compound with potentially enhanced or novel therapeutic properties.

Synthesis of Methylated and Demethylated Analogs (e.g., 4′-demethylthis compound)

The synthesis of analogs of this compound often involves straightforward methylation and demethylation reactions, targeting the phenolic hydroxyl groups and methyl ether groups present on the aromatic rings. These transformations allow for the preparation of naturally occurring analogs as well as novel derivatives.

Methylation Reactions

The synthesis of this compound from its corresponding phenol (B47542), chinensinaphthol, is a representative example of a methylation reaction in this series. A common and effective method is the Williamson ether synthesis, which involves the deprotonation of a phenol followed by nucleophilic attack on a methylating agent. For instance, the synthesis of this compound (18) and taiwanin E methyl ether (17) was achieved from their respective phenolic precursors, chinensinaphthol (16) and taiwanin E (15). researchgate.netresearchgate.net The reaction typically employs a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), with methyl iodide (MeI) serving as the methyl source. researchgate.netresearchgate.net This method is also used for the synthesis of other methylated arylnaphthalene lignans, such as the conversion of diphyllin to justicidin A. nih.gov

Demethylation Reactions

The cleavage of aryl methyl ethers is a key strategy for producing hydroxylated (phenolic) analogs. The compound 4′-demethylthis compound is a known natural product that has been isolated from plants of the Justicia genus. researchgate.net Its synthesis from this compound would require the selective demethylation of the methoxy (B1213986) group at the C-4′ position.

While specific conditions for the selective demethylation of this compound are not extensively detailed, general methods for aryl methyl ether cleavage are well-established and applicable to this class of compounds. The choice of reagent can influence the selectivity and efficiency of the reaction. Strong Lewis acids are particularly effective. Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers, typically at low temperatures in an inert solvent like dichloromethane (B109758). Other reagents include strong protic acids under harsh conditions, such as hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.org Milder conditions can sometimes be achieved using other Lewis acids or nucleophilic reagents. wikipedia.orggoogle.com

Below is a table summarizing common reagents used for the demethylation of aryl methyl ethers.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to rt | Highly effective, but requires careful handling. Often used for complete demethylation. |

| Hydrogen Bromide (HBr) | Acetic Acid, heat | Harsh conditions, may not be suitable for sensitive substrates. wikipedia.org |

| Hydrogen Iodide (HI) | Heat | Classic, but harsh, ether cleavage method. wikipedia.org |

| Magnesium Iodide (MgI₂) | Benzene or THF, reflux | Can show selectivity for methoxy groups ortho to a carbonyl. wikipedia.org |

| Thiolates (e.g., EtSNa) | DMF, heat | Strong nucleophilic conditions for ether cleavage. wikipedia.org |

Synthesis of Other Arylnaphthalene Lignan Derivatives

The synthesis of the core arylnaphthalene lignan structure has been achieved through several strategic approaches, enabling the creation of a diverse library of derivatives, including this compound itself. rsc.org These methods often focus on the efficient construction of the substituted naphthalene ring system.

Key synthetic strategies that have been successfully employed include:

Hauser-Kraus Annulation and Suzuki-Miyaura Cross-Coupling: A highly effective and convergent strategy has been developed for the synthesis of numerous arylnaphthalene lactones, including chinensinaphthol, this compound, and justicidin B. researchgate.netresearchgate.net This approach begins with a Hauser-Kraus annulation between a substituted cyanophthalide and an appropriate Michael acceptor (e.g., a γ-crotonolactone) to construct the arylnaphthalene skeleton. researchgate.netnih.gov The resulting naphthalene intermediate, bearing a hydroxyl group, is then converted to a sulfonate (e.g., a triflate), which serves as an excellent leaving group for a subsequent Suzuki-Miyaura cross-coupling reaction with an arylboronic acid or its equivalent to introduce the final aryl group. researchgate.netresearchgate.net

Diels-Alder Reaction: The intramolecular Diels-Alder reaction is another powerful tool for constructing the naphthalene core. rsc.org This strategy involves designing a precursor containing both a diene and a dienophile, which upon thermal or Lewis acid-catalyzed cyclization and subsequent aromatization, yields the arylnaphthalene system. rsc.orgresearchgate.net

Metal-Catalyzed Cyclizations: Various transition metals have been used to catalyze the formation of the arylnaphthalene scaffold. Gold-catalyzed intramolecular reactions involving an electrophilic attack followed by benzannulation have been reported. researchgate.net Similarly, silver-promoted radical addition/cyclization processes have been used to construct highly substituted α-naphthol skeletons, which are precursors to lignans like diphyllin and justicidin A. nih.govrsc.org

The following table summarizes some of the key synthetic methodologies for arylnaphthalene lignan derivatives.

| Synthetic Strategy | Key Reactions | Example Products | Reference |

|---|---|---|---|

| Convergent Annulation/Cross-Coupling | Hauser-Kraus Annulation; Suzuki-Miyaura Coupling | This compound, Justicidin B, Diphyllin | researchgate.netresearchgate.net |

| Cycloaddition Approach | Intramolecular Diels-Alder Reaction | Taiwanin C, Various arylnaphthalene lactones | rsc.org |

| Radical Cyclization | Ag-Promoted Radical Addition/Cyclization | Diphyllin, Justicidin A | nih.gov |

| Free Radical Cascade | Mn(III)-Mediated Oxidative Cyclization | Arylnaphthalene derivatives | mdpi.com |

| Metal-Catalyzed Annulation | Gold-Catalyzed Benzannulation | Justicidin E, Retrojusticidin B | researchgate.net |

Iv. Biological Activities and Mechanistic Research of Chinensinaphthol Methyl Ether Pre Clinical/in Vitro

Antitumor and Cytotoxic Activity Studies

Pre-clinical research has highlighted the potential of chinensinaphthol (B3395907) methyl ether as an anticancer agent, with studies demonstrating its effects on cancer cell proliferation, apoptosis, and oxidative stress.

Chinensinaphthol methyl ether has been evaluated for its cytotoxic effects against various human cancer cell lines. In a study investigating several arylnaphthalene lignans (B1203133), this compound was tested against the human leukemia K562 cell line. plos.orgnih.govrsc.org The results showed that it possessed antiproliferative activity, although it was less potent than other tested lignans like 6′-hydroxy justicidin A (HJA), 6′-hydroxy justicidin B (HJB), and justicidin B (JB). plos.orgnih.govrsc.org The order of antiproliferative strength was determined to be HJB > HJA > JB > this compound > Taiwanin E methyl ether (TEME). plos.orgnih.gov

Further research has explored its activity against other cancer cell lines, including A549 (lung cancer), SW480 (colon cancer), and KB (oral cancer). rsc.org While specific IC50 values for this compound against these cell lines are not detailed in the provided results, its inclusion in studies with compounds showing activity against these lines suggests its relevance in broader anticancer screenings. rsc.org

Table 1: Antiproliferative Activity of Arylnaphthalene Lignans against K562 Cells

| Compound | Relative Antiproliferative Activity |

|---|---|

| 6′-hydroxy justicidin B (HJB) | ++++ |

| 6′-hydroxy justicidin A (HJA) | +++ |

| Justicidin B (JB) | ++ |

| This compound (CME) | + |

| Taiwanin E methyl ether (TEME) | + |

Activity is represented qualitatively based on the reported sequence of decreasing strength. plos.orgnih.gov

Investigations into the mechanisms of its antitumor activity reveal that this compound can induce apoptosis, or programmed cell death, in cancer cells. plos.orgnih.gov Studies on the K562 human leukemia cell line showed that the apoptotic percentages increased in a dose-dependent manner when exposed to this compound. plos.orgplos.org This induction of apoptosis is a critical mechanism for its anticancer effects. plos.orgnih.gov The process of apoptosis is a key target for many cancer therapies as it leads to the elimination of malignant cells.

Oxidative stress plays a complex role in cancer biology. Superoxide (B77818) dismutases (SODs) are crucial antioxidant enzymes that protect cells from damage by reactive oxygen species. nih.govmdpi.com Research has shown that this compound can modulate the activity of these enzymes. In K562 leukemia cells, only high doses of this compound demonstrated inhibitory activity on SOD. plos.org This contrasts with other lignans like HJB and JB, which significantly decreased SOD activity at lower concentrations. plos.org The modulation of SOD activity suggests that at higher concentrations, this compound may contribute to an imbalance in the cellular redox state, potentially leading to increased oxidative stress and subsequent cell death in cancer cells. plos.org

The induction of apoptosis by this compound appears to involve caspase-dependent pathways. plos.orgnih.gov Caspases are a family of proteases that are central to the execution of apoptosis. While the direct activation of specific caspases by this compound is not as extensively detailed as for other lignans, its classification among compounds that induce caspase-dependent apoptosis in K562 cells suggests its involvement in this pathway. plos.orgnih.gov For instance, related compounds HJB and JB were found to significantly increase the activity of caspase-3, a key executioner caspase. plos.org This suggests that the apoptotic activity of arylnaphthalene lignans, including this compound, is mediated through these critical enzymatic cascades. plos.orgnih.gov

Modulation of Oxidative Stress Markers (e.g., SOD activity)

Antiplatelet Aggregation Research

In addition to its antitumor properties, this compound has been investigated for its effects on platelet aggregation, a key process in thrombosis.

Multiple studies have demonstrated that this compound can inhibit platelet aggregation in vitro. plos.orgacs.org It has been identified as one of the major active antithrombotic constituents of Justicia procumbens. plos.org Research has shown its inhibitory effects on platelet aggregation induced by various agonists. plos.org One study reported that the antiplatelet aggregation effect of this compound was stronger than that of justicidin B and even aspirin (B1665792) in some assays. plos.org

However, other studies have reported conflicting findings. One investigation found that this compound did not show antiplatelet effects on adrenaline-induced platelet aggregation in human platelet-rich plasma. mdpi.com Another study noted that while it has been reported to inhibit arachidonic acid-induced platelet aggregation in rabbits, its effect on platelet adhesion to collagen was weak. acs.org These varying results may be due to differences in the in vitro models, the inducing agents used, and the specific endpoints measured. Further research has also suggested that this compound may target the integrin αIIbβ3 protein, a key receptor in platelet aggregation. nih.govnih.gov

Table 2: Summary of In Vitro Antiplatelet Aggregation Research on this compound

| Study Focus | Inducing Agent | Platelet Source | Observed Effect |

|---|---|---|---|

| Antithrombotic constituents of Justicia procumbens | ADP, PAF, AA, epinephrine, thrombin, 5-HT | Not specified | Inhibitory effect, stronger than Justicidin B and aspirin in some cases. plos.org |

| Antiplatelet effects of flavonoids and lignans | Adrenaline | Human | No significant antiplatelet effect observed. mdpi.com |

| Inhibition of thrombosis and platelet aggregation | Collagen (adhesion) | Not specified | Weak inhibition of platelet adhesion. acs.org |

| Target identification | Not specified | Not specified | May target integrin αIIbβ3 protein. nih.govnih.gov |

AA: Arachidonic Acid, ADP: Adenosine diphosphate, 5-HT: 5-hydroxytryptamine, PAF: Platelet-activating factor

Molecular Targeting of Integrin αIIbβ3 Protein

This compound has been identified as a compound that directly interacts with the platelet-surface receptor integrin αIIbβ3. nih.govnih.gov This integrin is a key protein in the final common pathway of platelet aggregation, as it mediates the binding of fibrinogen, which links platelets together to form a thrombus. nih.gov

Initial computational studies, including molecular docking, predicted that this compound could target the integrin αIIbβ3 protein. nih.govtandfonline.com These predictions were subsequently validated through biophysical methods such as microscale thermophoresis (MST) and Prometheus NT.48, which confirmed a direct molecular interaction between this compound and purified integrin αIIbβ3 protein. nih.govnih.gov The binding affinity of this interaction has been quantified, providing further evidence of its biological relevance. researchgate.net For instance, microscale thermophoresis analysis determined an apparent dissociation constant (Kd) for the binding of this compound to integrin αIIbβ3. researchgate.net This direct targeting is a novel finding, establishing integrin αIIbβ3 as a specific molecular target for this compound. nih.govnih.gov

| Parameter | Value | Method | Source |

|---|---|---|---|

| Binding Free Energy | -5.130 | Molecular Docking | nih.gov |

| Apparent Dissociation Constant (Kd) | 9.8229 ± 0.21873 μM | Microscale Thermophoresis (MST) | researchgate.net |

Involvement of Signaling Pathways (e.g., Gq-PLC-PKC, Gi-PI3K-MAPK)

The antiplatelet effect of this compound is mediated through the modulation of critical intracellular signaling pathways that are downstream of platelet activation. nih.gov Research has demonstrated that this compound, along with other active lignans, inhibits platelet aggregation by suppressing the Gq-PLC-PKC and Gi-PI3K-MAPK signaling cascades. nih.govbiocrick.comfrontiersin.org These pathways are essential for amplifying platelet activation signals and leading to aggregation.

Gene chip and proteomics analyses have shown that extracts containing this compound can down-regulate the expression of key genes within these pathways, such as ITGB3 (integrin β3), PRKCA (Protein Kinase C Alpha), PIK3CG (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Gamma), and MAPK14 (Mitogen-Activated Protein Kinase 14 or p38α). nih.gov Further studies using Western blot analysis confirmed that extracts rich in this compound significantly inhibit the phosphorylation of proteins in the MAPK family, including JNK and ERK. acs.org The inhibition of these signaling pathways prevents the full activation of platelets, thereby contributing to the compound's antithrombotic potential. nih.govfrontiersin.org

In Vitro and Animal Model Investigations of Antithrombotic Potential

The antithrombotic potential of this compound has been substantiated through various in vitro and in vivo studies. acs.orgnih.govplos.org In vitro, ethyl acetate (B1210297) extracts from Rostellularia procumbens (L.) Nees, containing this compound as a major component, demonstrated a significant ability to inhibit platelet aggregation induced by ADP. nih.gov Further in vitro experiments have shown that these extracts and a specific combination of justicidin B and this compound (referred to as JAC) exert anti-adhesion effects on platelets. acs.org

The efficacy of this compound has also been confirmed in animal models of thrombosis. acs.orgnih.gov In a rat tail thrombosis model, an extract containing the compound showed significant antithrombotic effects. acs.org Moreover, studies utilizing animal models of both carotid artery (arterial) and venous thrombosis have identified the ethyl acetate extract of Justicia procumbens, with this compound as a primary active constituent, as a potent agent in preventing thrombus formation in both vascular systems. nih.govplos.orgresearchgate.net These findings underscore the compound's potential as an antithrombotic agent. nih.govplos.org

| Model Type | Specific Model | Key Findings | Source |

|---|---|---|---|

| In Vitro | ADP-induced human platelet aggregation | Ethyl acetate extract showed potent inhibition (IC₅₀ = 0.1202 mg/ml). | nih.gov |

| In Vitro | Platelet adhesion assay | Extracts (RPE) and a combination containing CME (JAC) had anti-adhesion effects. | acs.org |

| In Vivo | Rat tail thrombosis model | Extract (RPE) demonstrated significant antithrombotic activity. | acs.org |

| In Vivo | Carotid artery and venous thrombosis models | Ethyl acetate extract showed potential in preventing both arterial and venous thrombosis. | nih.govplos.org |

Enzyme Modulation and Metabolic Pathway Interactions

Inhibition of Cytochrome P450-Catalyzed Oxidations (e.g., Benzo(a)pyrene hydroxylation)

This compound is one of several lignans isolated from Justicia procumbens that has been shown to inhibit cytochrome P450 (CYP)-catalyzed oxidations in vitro. lawdata.com.twjfda-online.com Specifically, these lignans were studied for their effect on the hydroxylation of benzo(a)pyrene, a procarcinogen whose metabolic activation is mediated by CYP enzymes. lawdata.com.twstuartxchange.org In studies using rat hepatic microsomes, the addition of a 10 µM concentration of a mixture of five lignans, which included this compound, resulted in a 21% to 57% decrease in microsomal benzo(a)pyrene hydroxylation (AHH) activity. lawdata.com.twjfda-online.comfda.gov.tw This inhibitory action suggests a potential role for this compound in modulating the metabolic activation of certain xenobiotics. jfda-online.com

Kinetic Analysis of Enzyme Inhibition

While the group of lignans that includes this compound was shown to inhibit AHH activity, detailed kinetic analyses reported in the literature have focused on another co-isolated lignan (B3055560), neojusticin B. lawdata.com.twjfda-online.comjfda-online.com These studies characterized neojusticin B as a mixed-type inhibitor of AHH activity, demonstrating both competitive and noncompetitive characteristics with respect to benzo(a)pyrene, and as an uncompetitive inhibitor with respect to the cofactor NADPH. lawdata.com.twjfda-online.comjfda-online.com Specific inhibition constants (Ki and KI) were determined for neojusticin B. lawdata.com.twjfda-online.comjfda-online.com However, corresponding kinetic parameters for the inhibition of AHH activity specifically by this compound have not been detailed in these particular studies.

Differential Effects on Monooxygenase Activities

The lignans from Justicia procumbens, including this compound, exhibit differential inhibitory effects on various CYP-dependent monooxygenase activities. lawdata.com.twjfda-online.com This indicates a degree of selectivity in their interaction with different CYP isoforms. For example, at a concentration of 10 µM, the lignan mixture decreased 7-ethoxyresorufin (B15458) O-deethylation activity (catalyzed primarily by CYP1A isoforms) by 20% to 48%. jfda-online.comjfda-online.com The same concentration of lignans also inhibited testosterone (B1683101) 6β-hydroxylation activity (a marker for CYP3A activity) by 19% to 74%. jfda-online.comjfda-online.com The effect on 7-methoxyresorufin O-demethylation (catalyzed by CYP1A2) was noted to be less affected by the other lignans in comparison to the potent inhibition by neojusticin B. jfda-online.comjfda-online.com These findings suggest that this compound and its related compounds can modulate the activity of multiple CYP enzymes, but to varying degrees. lawdata.com.twjfda-online.com

| Monooxygenase Activity | Primary CYP Isoform(s) | Percentage Inhibition | Source |

|---|---|---|---|

| Benzo(a)pyrene hydroxylation | CYP1A1/1B1 | 21% - 57% | lawdata.com.twjfda-online.com |

| 7-Ethoxyresorufin O-deethylation | CYP1A1/1A2 | 20% - 48% | jfda-online.comjfda-online.com |

| Testosterone 6β-hydroxylation | CYP3A | 19% - 74% | jfda-online.comjfda-online.com |

Antiviral Research

In Vitro Antiviral Spectrum

While this compound has been noted for its potential antiviral properties as part of the broader arylnaphthalene lignan class, specific in vitro studies detailing its antiviral spectrum against a range of viruses are not extensively documented in the available literature. researchgate.netplos.orglawdata.com.tw Lignans, as a group, have demonstrated a wide array of biological activities, including antiviral effects. researchgate.netlawdata.com.tw Research into related arylnaphthalene lignans has shown activity against various viruses, suggesting a potential area for future investigation for this compound. researchgate.net

In Silico Molecular Docking Studies against Viral Proteins (e.g., SARS-CoV2)

In the search for effective therapeutic agents against SARS-CoV-2, the virus responsible for COVID-19, this compound has been investigated through in silico molecular docking studies. eudl.eueudl.eusciensage.info These computational analyses aim to predict the binding affinity and interaction of potential drug candidates with key viral proteins, thereby identifying potential inhibitors of viral replication.

One study identified this compound as a potential lead molecule against multiple target proteins of SARS-CoV-2. eudl.eueudl.eu The research explored the inhibitory potential of various phytocompounds from Justicia adhatoda against ten viral proteins. eudl.eu Notably, this compound was found to be the most potent inhibitor for the main protease (Mpro), with a binding affinity of -8 kcal/mol. eudl.eu It also exhibited a high binding affinity of -8.8 kcal/mol for the spike protein-RBD complex. eudl.eu The study highlighted that the interaction pattern of this compound with the main protease was similar to that of the approved drug hydroxychloroquine, involving hydrogen bonds and hydrophobic interactions. eudl.eu

Another in silico investigation screened lignans from Justicia species against the SARS-CoV-2 main protease (Mpro). sciensage.info This study also pointed to the potential of this compound, among other lignans, to interact with the catalytic residues (Cys145 and His41) of the main protease, suggesting an inhibitory effect. sciensage.info

These computational findings underscore the potential of this compound as a candidate for further experimental validation as an antiviral agent against SARS-CoV-2. eudl.eu

Table 1: In Silico Docking Performance of this compound against SARS-CoV-2 Proteins

| Viral Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Main Protease (Mpro) | -8.0 | THR26, GLY143, MET165 | eudl.eu |

| Spike Protein - RBD Complex | -8.8 | Not specified | eudl.eu |

| Main Protease (Mpro) | Not specified | Cys145, His41 | sciensage.info |

Other Documented Biological Activities (e.g., Anti-hyperlipidemic in the lignan class)

Beyond its potential antiviral applications, this compound and the broader class of arylnaphthalene lignans have been associated with other biological activities, including anti-hyperlipidemic and anti-platelet effects. plos.orgnih.govacs.orgnih.gov

The arylnaphthalene lignan class, to which this compound belongs, has attracted interest for its anti-hyperlipidemic activities. nih.govresearchgate.net While specific studies focusing solely on the anti-hyperlipidemic effects of this compound are limited, research on lignan concentrates from other plant sources has demonstrated positive outcomes in animal models. For instance, a study on flax lignan concentrate in Triton-induced hyperlipidemic rats showed a dose-dependent decrease in total cholesterol, triglycerides, and very-low-density lipoprotein (VLDL), along with an increase in high-density lipoprotein (HDL) cholesterol. scialert.net These findings in a related class of compounds suggest a potential, yet unconfirmed, anti-hyperlipidemic role for this compound.

Furthermore, this compound has been investigated for its anti-platelet aggregation activity. acs.orgnih.gov One study identified it as a major active antithrombotic constituent. researcher.life Computational and experimental studies have suggested that this compound may exert its anti-platelet effect by targeting the integrin αIIbβ3 protein. nih.gov Molecular docking studies predicted a binding free energy of -5.130 for the interaction between this compound and integrin αIIbβ3. nih.gov

Impact of Substituent Groups on Biological Efficacy (e.g., hydroxyl vs. methoxyl)

The nature and position of substituent groups on the arylnaphthalene core are critical determinants of biological activity. Research comparing this compound with its analogs has revealed clear patterns regarding the influence of hydroxyl (-OH) versus methoxyl (-OCH3) groups.

One of the most significant findings is that the presence of a hydroxyl group often enhances biological activity, particularly anti-tumor effects, whereas a methoxyl group at the same position can lead to a decrease in potency. nih.govplos.org A study investigating five arylnaphthalene lignans isolated from Justicia procumbens systematically evaluated their anti-proliferative activity against the human leukemia K562 cell line. nih.govplos.orgnih.gov The compounds, which share the same parent nucleus but differ in substituents, included this compound (CME). nih.govplos.orgrsc.org The results demonstrated a clear hierarchy of activity, with compounds possessing hydroxyl groups showing greater potency. nih.govplos.org

Key SAR findings from these studies include:

Substitution at C-1: A hydroxyl group at the C-1 position was found to significantly increase anti-tumor activity, while a methoxyl group at this position led to a notable decrease. nih.govplos.org

Substitution at C-6′: Similarly, a hydroxyl substituent at the C-6′ position was correlated with increased anti-proliferative activity. nih.govplos.org

Substitution at C-3′ and C-4′: A methylenedioxy group between C-3′ and C-4′ was associated with decreased anti-tumor activity compared to two methoxyl groups at these positions. nih.gov

The anti-proliferative activity of the five tested arylnaphthalene lignans against K562 cells decreased in the following order: 6′-hydroxy justicidin B (HJB) > 6′-hydroxy justicidin A (HJA) > justicidin B (JB) > this compound (CME) > Taiwanin E methyl ether (TEME). nih.govnih.gov This trend was also observed in the inhibition of superoxide dismutase (SOD) activity in the same cell line. nih.gov this compound and TEME only showed inhibitory activity at high doses. nih.gov

| Compound | IC50 (μM) against K562 cells | Key Substituent Differences from CME |

| 6′-hydroxy justicidin B (HJB) | 20.0 | -OH at C-6' (vs. -OCH3 in CME) |

| 6′-hydroxy justicidin A (HJA) | 43.9 | -OH at C-6' (vs. -OCH3 in CME) |

| Justicidin B (JB) | 45.4 | -H at C-6' (vs. -OCH3 in CME) |

| This compound (CME) | 106.2 | N/A |

| Taiwanin E methyl ether (TEME) | >100 (Not calculated) | Different substitution pattern on the aryl ring |

Data sourced from Luo et al., 2014. nih.govplos.org

These findings underscore the critical role of hydroxyl groups, likely due to their ability to form hydrogen bonds with biological targets, which can lead to stronger and more specific interactions compared to the bulkier and less polar methoxyl groups.

Conformational Analysis and Molecular Features Influencing Activity

The three-dimensional shape (conformation) of a molecule is fundamental to its ability to interact with biological targets. fiveable.me For arylnaphthalene lignans like this compound, the relatively rigid tetracyclic skeleton is a key structural feature. researchgate.net However, the orientation of the aryl group relative to the naphthalene (B1677914) core can significantly impact biological activity.

Furthermore, computational studies have suggested that π-π stacking interactions are important for the biological activity of these compounds. nih.gov When this compound binds to a target like the integrin αIIbβ3 protein, these interactions likely play a major role in inducing the conformational changes necessary for its biological effect. nih.gov The specific arrangement of aromatic rings and substituents dictates the potential for these and other non-covalent interactions, such as hydrophobic interactions, which are crucial for molecular recognition and binding affinity.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry provides powerful tools to investigate and predict the biological activities of molecules, offering insights that complement experimental studies. mdpi.com Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two key computational approaches used in the SAR analysis of compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). fortunejournals.comnih.gov This method helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding energy or docking score.

Several molecular docking studies have been performed on this compound and its analogs to understand their mechanism of action. For instance, in a study targeting the integrin αIIbβ3 protein, an important receptor in platelet aggregation, this compound was docked to understand its anti-platelet activity. nih.govtandfonline.com The simulation predicted a binding free energy of -5.130 kcal/mol. nih.govtandfonline.com Another study investigating potential inhibitors for SARS-CoV-2 found that this compound was a potent inhibitor of the main protease, with a binding affinity of -8.0 kcal/mol. eudl.eu

These simulations provide detailed views of the interactions at the atomic level, identifying key amino acid residues in the target's binding pocket that form hydrogen bonds or hydrophobic interactions with the ligand. eudl.eu

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity Investigated |

| Integrin αIIbβ3 | -5.130 | Not specified in detail, but π-π stacking suggested as important. nih.govtandfonline.com | Anti-platelet aggregation. nih.govtandfonline.com |

| SARS-CoV-2 Main Protease | -8.0 | Hydrogen bonds with THR26, GLY143; Hydrophobic interaction with MET165. eudl.eu | Antiviral. eudl.eu |

| Cyclooxygenase-1 (COX-1) | Not specified | Not specified | Anti-platelet effect. mdpi.com |

This table summarizes findings from various computational studies. nih.govtandfonline.comeudl.eumdpi.com

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmdpi.com A QSAR model takes the form of an equation:

Activity = f (Physicochemical properties and/or Structural descriptors) + error wikipedia.org

In the context of this compound and its analogs, a QSAR model could be developed by correlating their measured biological activities (e.g., IC50 values for cytotoxicity) with various calculated molecular descriptors. wikipedia.org These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, partial charges). mdpi.com

While a specific, published QSAR model focused solely on this compound was not identified in the reviewed literature, the extensive SAR data available for the arylnaphthalene lignan class provides a strong foundation for such an analysis. nih.govplos.org By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model could be built. mdpi.com Such a model would be invaluable for:

Predicting the biological activity of new, unsynthesized analogs.

Identifying the most important molecular properties that govern biological efficacy.

Guiding the design of new derivatives with enhanced potency and selectivity.

The systematic investigation of how substitutions (like hydroxyl vs. methoxyl) affect activity is the first step in generating the dataset required for a robust QSAR analysis. nih.gov

Development of Detection and Quantification Methods in Biological Matrices (e.g., rat plasma)

The development of robust analytical methods is a prerequisite for the preclinical evaluation of new chemical entities. For this compound, significant effort has been directed towards establishing reliable quantification techniques in biological fluids, which is essential for pharmacokinetic studies.

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully developed and validated for the determination of this compound in rat plasma. nih.govtandfonline.com This method is instrumental in evaluating the bioavailability and pharmacokinetic profile of the compound.

In a typical application, the analyte is first extracted from the plasma using a liquid-liquid extraction procedure with a solvent like ethyl acetate. nih.gov An internal standard, such as buspirone (B1668070), is added to the plasma sample before extraction to ensure accuracy and account for any variability during sample preparation and analysis. nih.gov

Chromatographic separation is then achieved on a reverse-phase column, such as an Agilent Zorbax-C18 column. nih.gov A gradient mobile phase, commonly consisting of acetonitrile (B52724) and water with an additive like formic acid, is used to elute the compound and the internal standard. nih.gov The use of a gradient system allows for the effective separation of the analytes from endogenous plasma components.

Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both this compound and the internal standard. For this compound, the transition of m/z 394.5 to 346.0 is monitored, while the transition for the internal standard buspirone is m/z 386.1 to 122.0. nih.gov This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and sensitivity.

This LC-MS/MS method has been successfully applied to a pharmacokinetic study in rats, demonstrating its suitability for in vivo research. nih.gov

Table 1: LC-MS/MS Method Parameters for this compound Analysis in Rat Plasma

| Parameter | Details |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrix | Rat Plasma |

| Extraction Method | Liquid-Liquid Extraction with Ethyl Acetate |

| Internal Standard | Buspirone |

| Chromatographic Column | Agilent Zorbax-C18 (50 mm × 2.1mm, 3.5 μm) |

| Mobile Phase | Gradient of Water and Acetonitrile (both containing 0.1% formic acid) |

| Flow Rate | 0.40 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Precursor/Product Ion Transitions (m/z) | This compound: 394.5→346.0; Buspirone: 386.1→122.0 |

Ultra-performance liquid chromatography (UPLC), a high-resolution version of HPLC, has also been employed for the analysis of this compound. biocrick.comresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically less than 2 μm), which allows for faster analysis times and improved separation efficiency compared to traditional HPLC. researchgate.net

In the context of identifying blood absorption compounds from extracts of Rostellularia procumbens, a UPLC-MS method was used. frontiersin.org The supernatant from a solid-phase microextraction was analyzed using UPLC coupled with a diode-array detector and an electrospray ionization mass spectrometer (HPLC-DAD-ESI-MS). frontiersin.org This setup allowed for the confirmation of this compound as one of the prototype compounds absorbed into the blood. frontiersin.org The chromatographic analysis was performed on an Agilent XDB-C18 column with a gradient elution of water and acetonitrile. frontiersin.org Mass spectrometry was conducted in positive ion mode with a mass range of 50 to 1,600 m/z. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Method Validation for Research Applications (e.g., sensitivity, specificity, accuracy)

The validation of an analytical method is essential to ensure its reliability and reproducibility for its intended purpose. For research applications involving the quantification of this compound in biological matrices, method validation is performed according to established guidelines.

A key aspect of validation is assessing the linearity of the method. For the LC-MS/MS method described, the assay was found to be linear over a concentration range of 0.50 to 500 ng/mL in rat plasma. nih.gov The lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy, was established at 0.50 ng/mL. nih.gov

The accuracy and precision of the method are also critical validation parameters. Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. For the LC-MS/MS method for this compound, both inter-day (between different days) and intra-day (within the same day) accuracy and precision were demonstrated to be within ±15%. nih.gov This indicates that the method is both reproducible and reliable. nih.gov

The specificity of the method ensures that the signal being measured is solely from the analyte of interest and not from any interfering substances in the biological matrix. The use of MRM in LC-MS/MS provides a high degree of specificity.

Table 2: Validation Parameters for the LC-MS/MS Method for this compound

| Validation Parameter | Result |

| Linearity Range | 0.50 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |

| Inter-day Accuracy | Within ±15% |

| Intra-day Accuracy | Within ±15% |

| Inter-day Precision | Within ±15% |

| Intra-day Precision | Within ±15% |

Structure Activity Relationship Sar Studies

The study of chinensinaphthol (B3395907) methyl ether and its analogs has provided valuable insights into the structure-activity relationships of arylnaphthalene lignans (B1203133). For instance, the presence and position of hydroxyl and methoxyl groups on the aromatic rings significantly influence their anti-proliferative activity. plos.orgnih.gov One study concluded that a methoxyl group at the C-1 position, a feature of chinensinaphthol methyl ether, significantly decreased the antiproliferative effect compared to a hydroxyl group at the same position. nih.gov

Analytical Techniques for Detection and Characterization

Botanical Sources of this compound

Justicia procumbens as a Primary Source

Justicia procumbens, a plant from the Acanthaceae family, is a principal and widely documented source of this compound. biocrick.commdpi.com This herb, also known as Oriental water willow, is distributed across regions of Korea, India, Taiwan, and Southern China. mdpi.com It has a history of use in traditional medicine for various ailments. mdpi.com

Numerous studies have consistently identified this compound as a constituent of J. procumbens. acs.orgjfda-online.comscispace.com It is often isolated alongside other structurally related lignans, such as justicidin A, justicidin B, neojusticin A, neojusticin B, and taiwanin E methyl ether. acs.orgjfda-online.comscispace.com Chemical analysis of the ethyl acetate (B1210297) extract of J. procumbens has revealed that this compound is one of the major active antithrombotic constituents, along with justicidin B. plos.orgresearchgate.net The presence of this compound, among other lignans, contributes to the plant's recognized pharmacological activities. mdpi.com

Justicia ciliata and Related Species

This compound has also been isolated from Justicia ciliata, another species within the Acanthaceae family. acs.org The whole plant of J. ciliata is utilized in herbal remedies. acs.org Phytochemical investigations of this plant have led to the isolation of this compound along with other lignans, some of which are also found in J. procumbens, such as justicidin A and neojusticin B. acs.org The compound has also been reported in other Justicia species, highlighting its prevalence within this genus. mdpi.com

Other Documented Plant Families

While the Justicia genus is the most prominent source, arylnaphthalene lignans, the class of compounds to which this compound belongs, have been found in other plant families as well. These include the Lamiaceae, Linaceae, Myristicaceae, and Phyllanthaceae families. acs.org For instance, related lignans have been isolated from species like Phyllanthus poilanei. acs.org However, Justicia procumbens and Justicia ciliata remain the most specifically documented botanical sources for this compound itself.

Extraction Techniques for this compound from Plant Materials

The extraction of this compound from its botanical sources is a critical step for its purification and subsequent scientific investigation. Various methods have been employed, primarily relying on solvent-based approaches.

Solvent-Based Extraction Approaches

Solvent extraction is the most common method for obtaining this compound from plant materials. nih.gov The process typically begins with drying and powdering the whole plant. nih.gov

A widely used initial extraction solvent is ethanol (B145695) (EtOH), often in a 75% or 80% aqueous solution. acs.orgnih.govnih.gov The powdered plant material is immersed or percolated in the ethanol solution. nih.govnih.gov Following this, the ethanol is evaporated under reduced pressure to yield a crude extract. acs.orgnih.gov

This crude extract is then subjected to further fractionation using a series of solvents with varying polarities. A common technique is liquid-liquid partitioning. For example, the ethanol extract can be partitioned with chloroform (B151607) (CHCl3) or ethyl acetate. acs.orgplos.orgnih.gov The ethyl acetate fraction, in particular, has been shown to be rich in lignans, including this compound. plos.orgnih.govnih.gov

Further purification of the lignan-rich fraction is typically achieved through various chromatographic techniques. These include:

Column Chromatography: Silica (B1680970) gel column chromatography is frequently used, with elution gradients of solvents like n-hexane, chloroform, and methanol (B129727), or combinations thereof, to separate the different compounds. acs.orgmdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for both the analysis and purification of this compound. acs.orgnih.gov Reversed-phase columns, such as C18, are often used with mobile phases consisting of acetonitrile (B52724) and water gradients. nih.govresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied for the preparative isolation and purification of lignans, including those similar to this compound, from J. procumbens. researchgate.netresearchgate.net It utilizes a two-phase solvent system to separate compounds in a single step. researchgate.net

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is also used for purification, often with methanol as the eluent. acs.orgnih.gov

The following table summarizes the solvents and chromatographic methods used in the extraction and isolation of this compound and related lignans from Justicia species.

| Plant Source | Initial Extraction Solvent | Fractionation/Purification Solvents | Chromatographic Methods | Reference |

| Justicia procumbens | Ethanol | Chloroform, n-hexane, Methanol, Acetone | Silica Gel Column Chromatography, HPLC, Sephadex LH-20 | acs.org |

| Justicia procumbens | 80% Ethanol | Ethyl Acetate | Macroporous Adsorption Resin, HPLC | nih.gov |

| Justicia procumbens | 75% Ethanol | Petroleum Ether, Ethyl Acetate, n-Butanol, Chloroform, Methanol | Silica Gel Column Chromatography, Sephadex LH-20, HPLC | nih.gov |

| Justicia ciliata | Not specified | Chloroform, Methanol | Not specified | acs.org |

| Justicia procumbens | Methanol | Chloroform, n-hexane, Ethyl Acetate | Silica Gel Column Chromatography | mdpi.com |

Optimized Extraction Protocols

Researchers are continually working to optimize extraction protocols to improve efficiency and yield. One approach involves the use of solid-phase extraction (SPE). A study developed a method using a novel mesoporous silica as the sorbent for an SPE cartridge to purify lignans from J. procumbens. researchgate.net After loading the sample, the cartridge was washed with 10% methanol and the lignans were eluted with acetonitrile. researchgate.net This method, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), allowed for efficient separation and quantification of several lignans, including this compound. researchgate.net

Another optimization involves the use of ultrasonic-assisted extraction. In one protocol, the ethyl acetate extract powder was accurately weighed, and methanol was added. The mixture was then extracted using an ultrasonic bath for 30 minutes before HPLC analysis. researchgate.net This technique can enhance the extraction efficiency by using the mechanical effects of acoustic cavitation to disrupt cell walls and facilitate solvent penetration. frontiersin.org

The selection of the appropriate extraction method and solvents is crucial for obtaining high-purity this compound for research purposes. nih.gov

Chromatographic and Spectroscopic Methods for Isolation and Purification of this compound

The purification of this compound from its natural sources is a multi-step process involving sophisticated analytical techniques. The primary methods employed are chromatography for separation and spectroscopy for structural identification.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and quantitative analysis of this compound. Reversed-phase HPLC is the most common modality used for this purpose.

Research studies have established robust HPLC methods for the analysis of lignans, including this compound. A frequently utilized setup includes a C18 reversed-phase column, such as a Shiseido Capcell Pak C18 (250 x 4.6 mm, 5 µm particle size). nih.gov The separation is typically achieved using a gradient elution system, most commonly involving a mixture of acetonitrile and water. nih.gov Detection is often performed using a photodiode array (PDA) detector set at a wavelength of 256 nm, which is optimal for detecting arylnaphthalide lignans. nih.gov In some studies, this compound itself is used as a reference standard for the quantification of other lignans due to its stability and availability.

For more sensitive analyses, particularly in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods have been developed. One such method for analyzing this compound in rat plasma used an Agilent Zorbax-C18 column with a gradient mobile phase of water and acetonitrile, both containing 0.1% formic acid. researchgate.net Ultra-Fast Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UFLC-ESI-MS/MS) has also been employed for its quantification in urine, utilizing an ACQUITY UPLC® BEH Phenyl column. HPLC is also crucial for assessing the purity of the isolated compound, which is consistently reported to be above 95% for research purposes.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Shiseido Capcell Pak C18 (250 × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile and Water (gradient elution) | nih.gov |

| Detection Wavelength | 256 nm (PDA Detector) | nih.gov |

| Column Temperature | 35°C | nih.gov |

| Alternative Column (LC-MS/MS) | Agilent Zorbax-C18 (50 mm × 2.1mm, 3.5 μm) | researchgate.net |

| LC-MS/MS Mobile Phase | Water and Acetonitrile with 0.1% formic acid | researchgate.net |

Column chromatography serves as the foundational technique for the initial separation of this compound from crude plant extracts. Silica gel is the most commonly used stationary phase for this purpose. nih.govrsc.orgcore.ac.ukresearchgate.net

The process typically begins with the extraction of dried plant material using a solvent like ethyl acetate. This crude extract is then concentrated and adsorbed onto a small amount of silica gel. The adsorbed sample is loaded onto a larger silica gel column. Elution is carried out using a gradient of solvents with increasing polarity.

Various solvent systems have been successfully employed. For instance, in the isolation from Justicia ciliata, a fraction containing this compound was eluted using 100% dichloromethane (B109758) (CH2Cl2) after initial elution with a cyclohexane-CH2Cl2 mixture. nih.gov In another study involving Justicia procumbens, the compound was obtained by eluting the column with a petroleum ether-ethyl acetate (4:1) solvent system. researchgate.net In addition to silica gel, other chromatographic media such as Sephadex LH-20 and C18 reverse-phase silica are sometimes used in subsequent purification steps to remove closely related impurities. core.ac.uk

Table 2: Column Chromatography Systems for this compound Isolation

| Stationary Phase | Elution Solvent System | Plant Source Example | Reference |

|---|---|---|---|

| Silica Gel | Cyclohexane-CH2Cl2 followed by 100% CH2Cl2 | Justicia ciliata | nih.gov |

| Silica Gel | Petroleum ether-ethyl acetate (4:1) | Justicia procumbens | researchgate.net |

| Silica Gel, Prep TLC, RP-HPLC | Not specified in abstract | Dicliptera chinensis | rsc.orgcore.ac.uk |

Following purification, the definitive identification of this compound is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's structure, mass, and functional groups.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is routinely used to determine the molecular weight of the compound and to study its fragmentation patterns. researchgate.net In tandem mass spectrometry (MS/MS) experiments, specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification. For this compound, the transition of the protonated molecule [M+H]+ at m/z 394.5 to a product ion at m/z 346.0 is a characteristic fragmentation. researchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed chemical structure. researchgate.net The ¹H NMR spectrum provides information about the number and environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to assign all proton and carbon signals accurately and to establish connectivity within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the C-O stretching of the ether and lactone groups, as well as vibrations associated with the aromatic rings. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is also used in the characterization process. The UV spectrum, often recorded during HPLC analysis, shows absorption maxima that are characteristic of the arylnaphthalide lignan (B3055560) chromophore.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Finding / Observation | Reference |

|---|---|---|

| ESI-MS/MS | Precursor/Product Transition: m/z 394.5 → 346.0 | researchgate.net |

| ¹H and ¹³C NMR | Used for complete structural elucidation and assignment of protons and carbons. | researchgate.net |

| IR Spectroscopy | Confirms the presence of key functional groups (e.g., ethers, lactone). | rsc.org |

| UV Spectroscopy | Used for detection in HPLC, typically at 256 nm. | nih.gov |

Vii. Pharmacokinetic and Admet Research of Chinensinaphthol Methyl Ether Pre Clinical/in Vitro

In Vitro Absorption and Distribution Studies

In vitro and preclinical research indicates that chinensinaphthol (B3395907) methyl ether is absorbed into the systemic circulation. In a study involving the analysis of blood from rats administered an ethyl acetate (B1210297) extract of Rostellularia procumbens, chinensinaphthol methyl ether was identified as one of the prototype compounds present in the blood. nih.govfrontiersin.org This finding confirms that the compound can be absorbed from the gastrointestinal tract and distributed into the bloodstream.

Further supporting its absorption potential, computational in silico analyses have been conducted. One study predicted a very high intestinal absorption rate of 100% for this compound, suggesting it is well-suited for oral administration. eudl.eu

Metabolism Studies in Animal Models or Cell-Free Systems

The metabolic profile of this compound has been investigated using in vitro systems with rat liver microsomes to understand its interaction with metabolic enzymes. jfda-online.com The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of foreign compounds, including drugs. jfda-online.com

One study explored the effects of several lignans (B1203133), including this compound, on CYP-catalyzed reactions. The results showed that at a concentration of 10 µM, this compound inhibited testosterone (B1683101) 6β-hydroxylation activity by approximately 74%. jfda-online.com It also demonstrated an inhibitory effect on benzo(a)pyrene hydroxylation (AHH) activity, causing a decrease of over 21%. jfda-online.com These in vitro findings suggest that this compound can interact with and inhibit certain CYP monooxygenase activities. jfda-online.com

In contrast, a computational prediction study suggested that this compound is not an inhibitor of several key human CYP enzymes, including CYP2D6, CYP3A4, CYP1A2, CYP2C19, and CYP2C9. eudl.eu This highlights the difference between in vitro findings in rat models and in silico predictions for human enzymes, indicating the need for further experimental validation.

Excretion Pathways in Pre-clinical Models

Specific studies detailing the excretion pathways of this compound in preclinical models are not extensively available in the reviewed literature. However, computational models provide some insight into its clearance. An in silico ADMET analysis predicted a total clearance rate for this compound of 0.461 log ml/min/kg. eudl.eu While this prediction suggests a relatively high clearance rate, experimental studies in animal models are required to confirm the specific routes and rates of excretion, whether through renal or biliary pathways.

Computational ADMET Prediction in Drug Discovery Context

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction plays a pivotal role in modern drug discovery by enabling the early assessment of a compound's pharmacokinetic properties, which helps in eliminating weak candidates. eudl.euens.frnih.gov this compound has been evaluated in such in silico studies to predict its druggability. eudl.eueudl.eu

In one study, the ADMET profile of this compound was predicted using the pkCSM computational approach. eudl.eu The analysis predicted favorable properties, including good water solubility and high intestinal absorption. eudl.eu Furthermore, the compound was not predicted to be a substrate for P-glycoprotein, an important transporter involved in drug efflux. eudl.eu The analysis also predicted a lack of inhibition for major cytochrome P450 enzymes, which is a desirable trait for avoiding drug-drug interactions. eudl.eu These computational findings, while requiring experimental validation, position this compound as a potentially viable lead molecule in drug development programs. eudl.eu

Table 1: Predicted ADMET Properties of this compound eudl.eu

| Property | Predicted Value/Classification |

|---|---|

| Water Solubility | Good |

| Intestinal Absorption | 100% |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Viii. Future Research Directions for Chinensinaphthol Methyl Ether

Elucidation of Novel Molecular Targets and Signaling Pathways

A primary avenue for future research lies in the comprehensive identification of the molecular targets and signaling cascades modulated by Chinensinaphthol (B3395907) methyl ether. While preliminary studies have laid some groundwork, a full understanding of its mechanism of action is still developing.

Recent investigations have successfully identified the integrin αIIbβ3 as a novel target for the anti-platelet aggregation activity of Chinensinaphthol methyl ether. nih.gov This discovery was achieved through a combination of gene chip analysis of differentially expressed genes and network pharmacology, with computational docking studies predicting the interaction. nih.gov This finding opens the door to investigating its potential in thrombosis-related conditions. plos.org Further in-silico analyses have also suggested that this compound could be a potent inhibitor of the main protease of the SARS-CoV-2 virus, presenting another potential, though currently theoretical, research trajectory. eudl.eu

Pathway analysis has been instrumental in hypothesizing the broader biological roles of this compound. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses have implicated several key pathways and functions. nih.govfrontiersin.org These computational approaches provide a roadmap for focused laboratory validation of these predicted interactions.

Table 1: Predicted Molecular Targets and Pathways for this compound

| Analysis Type | Category | Key Findings | Implicated In | Reference |

|---|---|---|---|---|

| Target Prediction | Protein Target | Integrin αIIbβ3 | Platelet Aggregation | nih.govtandfonline.com |

| Protein Target | SARS-CoV-2 Main Protease | Viral Replication | eudl.eu | |

| KEGG Pathway Analysis | Signaling Pathway | Rap1 Signaling Pathway | Cell Proliferation, Adhesion | nih.govfrontiersin.org |

| Signaling Pathway | Pathways in Cancer | Oncogenesis | nih.govfrontiersin.org | |

| Signaling Pathway | Platelet Activation | Hemostasis, Thrombosis | nih.govfrontiersin.org | |

| Gene Ontology (GO) | Molecular Function | Protein Binding | General Cellular Processes | nih.govfrontiersin.org |

| Biological Process | Signal Transduction | Cellular Communication | nih.govfrontiersin.org |

Future work should aim to experimentally validate these predicted targets and pathways. Exploring its effects on caspase-dependent apoptotic pathways in different cell lines, building on initial findings in leukemia cells, will also be critical. plos.org

Rational Design and Synthesis of Potent Analogs with Enhanced Specificity

The natural scaffold of arylnaphthalene lactones, to which this compound belongs, serves as a promising starting point for medicinal chemistry efforts. rsc.org The rational design and synthesis of novel analogs aim to improve potency, enhance target specificity, and optimize pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental to this process. Research on a series of arylnaphthalene lignans (B1203133), including Chinensinaphthonl methyl ether, has provided crucial insights. For instance, it was found that hydroxyl substitutions at specific positions (C-1 and C-6′) on the core structure significantly increased anti-proliferative activity, whereas a methoxyl group at C-1 led to a decrease in activity. plos.org Such findings are invaluable for guiding the design of more potent anti-cancer agents. plos.org Similarly, modifications to related analogs like Justicidin A have been shown to boost antitumor activity. rsc.org

Several synthetic strategies have been developed for creating arylnaphthalene lactone analogs, providing a robust toolbox for chemists. These methods include:

Hauser–Kraus Annulation: A key step, often followed by Suzuki-Miyaura cross-coupling reactions, to construct the core arylnaphthalene skeleton. researchgate.netresearchgate.net

Intramolecular Diels-Alder Reactions: A powerful method for forming the cyclic structure of the lactone. rsc.org

Palladium and Silver-catalyzed Cyclizations: These transition-metal-catalyzed reactions offer alternative routes to the arylnaphthalene core. rsc.org

Table 2: Structure-Activity Relationship Insights for Arylnaphthalene Lignan (B3055560) Analogs

| Structural Modification | Position | Effect on Bioactivity | Reference |

|---|---|---|---|

| Hydroxyl Group | C-1 / C-6′ | Significant increase in anti-proliferative activity | plos.org |

| Methoxyl Group | C-1 | Significant decrease in anti-proliferative activity | plos.org |

| Para-methyl on D-ring | D-ring | Potent antitumor activity against KB cells | rsc.org |

Future synthetic efforts will likely focus on creating libraries of analogs based on these SAR insights. The goal will be to develop compounds with high affinity for specific targets, such as integrin αIIbβ3 or cancer-related proteins, while minimizing off-target effects.

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural extracts are complex mixtures of multiple compounds that can interact to produce a combined effect greater than the sum of their individual effects. This phenomenon, known as synergy, is a critical area of future research for this compound. The compound is often isolated from Justicia procumbens alongside other structurally related lignans like Justicidin B, Diphyllin (B1215706), and Neojusticin B. plos.orgnih.govplos.org

Network pharmacology analyses of extracts from Rostellularia procumbens (a synonym for a species of Justicia) have suggested a synergistic effect among its various constituent compounds in producing anti-platelet aggregation effects. nih.govfrontiersin.orgtandfonline.com These studies construct complex networks that map the interactions between multiple compounds and multiple protein targets, revealing a collaborative mechanism of action. frontiersin.orgtandfonline.com

Researchers have explicitly identified the study of synergistic effects as a key future direction. One study, after identifying this compound and Justicidin B as major active antithrombotic components, stated an intent to investigate their specific mechanisms and their synergistic effects with other drugs. plos.org This approach could lead to the development of potent combination therapies, where lower concentrations of individual compounds could be used, potentially reducing side effects while maintaining high efficacy.

Advanced Analytical Techniques for In Situ and Real-Time Monitoring in Research Models

Progress in understanding the biological roles of this compound is intrinsically linked to advancements in analytical chemistry. The development and application of sophisticated techniques are essential for studying its interactions and behavior in complex biological systems.

Several modern analytical methods have already been successfully applied to its study. Microscale Thermophoresis (MST) is a powerful technique that was used to provide real-time, quantitative data on the binding interaction between this compound and its target protein, integrin αIIbβ3. nih.gov This method allows for the measurement of binding affinity in solution without the need for labels. nih.gov For pharmacokinetic studies, a highly sensitive and specific ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS) method has been developed to quantify the compound in biological matrices like rat urine. researchgate.net

Table 3: Advanced Analytical Techniques in this compound Research

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| Microscale Thermophoresis (MST) | Validating protein-ligand binding | Real-time analysis, low sample consumption, measures in solution | nih.gov |

| Prometheus NT.48 | Assessing protein stability for binding assays | High-throughput screening of optimal buffer conditions | nih.gov |

| UFLC-ESI-MS/MS | Pharmacokinetic studies (quantification in bio-fluids) | High sensitivity, high specificity, rapid analysis | researchgate.net |

| HPLC-DAD-ESI-MS | Identification and quantification in extracts | Robust identification and quantification of multiple components | nih.govresearchgate.net |

| SPR-based Biosensors | Potential for real-time monitoring | Label-free detection, potential for online process monitoring | mdpi.com |

Future research will benefit from the broader application of such techniques. For instance, Surface Plasmon Resonance (SPR)-based biosensors could be developed for label-free, real-time analysis of its binding kinetics to various targets. mdpi.com The application of advanced imaging mass spectrometry could enable in-situ monitoring, allowing researchers to visualize the distribution of this compound and its metabolites within tissues or even single cells in research models, providing unparalleled insight into its localization and mechanism of action.

Q & A

Q. How can researchers accurately identify and quantify Chinensinaphthol methyl ether in plant extracts?

Methodological Answer:

- HPLC–DAD–ESI–MS and NMR are primary tools for identification. For example, proton (¹H) and carbon (¹³C) NMR chemical shifts distinguish this compound (δH 7.35 for position 4) from analogs like justicidin B (δH 7.72) .

- Quantification via LC-MS/MS in rat plasma has been validated, with a detection limit of 0.1 ng/mL, ensuring precision in pharmacokinetic studies .

Q. What are the standard cell lines used to evaluate this compound’s cytotoxic activity?

Methodological Answer:

- Common cell lines include T24 (bladder cancer) , CaSki (cervical cancer) , and LoVo (colon adenocarcinoma) . For example, this compound showed IC50 values of 13.92 ± 1.26 µM in LoVo cells, requiring strict adherence to cell culture protocols (e.g., 24-hour exposure, 10% FBS media) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported cytotoxicity values (e.g., ED50 vs. IC50) across cell lines?

Methodological Answer:

- Standardize assay conditions : Variations in exposure time (e.g., 24 vs. 48 hours) and cell viability assays (MTT vs. ATP luminescence) significantly impact results. For instance, ED50 values in T24 cells range from 0.3–12.0 µM depending on the endpoint measured .

- Validate with orthogonal assays : Cross-check cytotoxicity using apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential assays to resolve contradictions .

Q. What experimental approaches are recommended to investigate the antiplatelet aggregation mechanisms of this compound?

Methodological Answer:

- Use human platelet-rich plasma (PRP) stimulated with agonists like arachidonic acid (AA) or adenosine diphosphate (ADP) . This compound inhibits AA-induced aggregation with IC50 values comparable to aspirin (1.7 µM) but requires dose-response curves (0.1–100 µM) to confirm concentration-dependent effects .

- Mechanistic studies : Measure thromboxane B2 (TXB2) levels via ELISA to assess cyclooxygenase-1 (COX-1) inhibition, a key antiplatelet target .